N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C12H16N4O2S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S2/c1-3-16-11(14-15-12(16)19)8-13-20(17,18)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3,(H,15,19) |
InChI Key |
UTMSXNNEGVYODD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethyl-5-mercapto-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines or other reduced forms.
Substitution: Substituted triazoles.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of sulfonamides, including those related to N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide, exhibit significant anticancer activities. A study demonstrated that compounds with similar structures showed cytotoxic effects against various human cancer cell lines such as HCT-116, HeLa, and MCF-7. The most active compounds induced apoptosis through mechanisms involving mitochondrial membrane potential changes and caspase activation .
Antimicrobial Activity
Sulfonamide derivatives have been reported to possess antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to interact with microbial enzymes, potentially leading to effective antibacterial and antifungal agents. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : The initial step involves synthesizing the triazole moiety through cyclization reactions.
- Sulfonamide Formation : The final product is obtained by reacting the triazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Anticancer Evaluation
In a recent investigation, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds structurally related to this compound exhibited IC50 values below 100 μM against several cancer cell lines. The study highlighted the importance of the triazole ring in enhancing cytotoxicity and apoptosis induction .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The results indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfonamide structure could lead to new therapeutic agents in combating infections .
Mechanism of Action
The mechanism of action of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the triazole ring and the nature of the appended functional groups. Key examples include:
Key Observations:
- Substituent Effects: The ethyl group at the 4-position of the triazole in the target compound may enhance lipophilicity compared to the methyl-substituted analog in .
- Hybrid Structures: The norfloxacin-triazole hybrid () demonstrates significantly higher molecular weight (522.60) and enhanced broad-spectrum activity due to the quinolone moiety, contrasting with the simpler sulfonamide derivative .
Antimicrobial Activity
- Target Compound: While direct bioactivity data are unavailable, structurally related triazole-sulfonamide hybrids are known for antimicrobial properties. The mercapto group may facilitate thiol-mediated interactions with microbial enzymes .
- Norfloxacin Hybrid (6b): Exhibits potent activity against Gram-positive and Gram-negative bacteria due to dual inhibition of DNA gyrase (quinolone) and triazole-mediated targeting .
- Di-triazole Derivatives (): Compound 2d showed activity against Pseudomonas aeruginosa and Candida albicans, while others (e.g., 8i) were effective against yeast fungi. Alkyl chain length and Schiff base substituents correlated with specificity .
Biological Activity
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme inhibition properties. This article delves into the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₂S₂ |
| Molecular Weight | 312.41 g/mol |
| CAS Number | 917750-41-5 |
| IUPAC Name | This compound |
The compound features a triazole ring which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
Anti-inflammatory Activity
Recent studies have highlighted the potential of triazole derivatives as anti-inflammatory agents. Specifically, compounds similar to this compound have shown significant inhibitory effects on lipoxygenase (LOX), an enzyme involved in the inflammatory process. For instance:
- Inhibition of LOX : Research indicates that various triazole derivatives exhibit promising LOX inhibition with IC₅₀ values in the low micromolar range. This suggests that N-substituted triazoles can serve as leads for developing anti-inflammatory drugs targeting LOX pathways .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives maintain cell viability above 75% at concentrations as high as 0.25 mM when tested on blood mononuclear cells (MNCs), indicating a favorable safety profile while exerting therapeutic effects .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The presence of the mercapto group in this compound enhances its potential as an antibacterial agent. The following points summarize its activity:
- Broad Spectrum Activity : Triazole derivatives have been reported to exhibit activity against a range of bacterial and fungal strains due to their ability to disrupt cellular processes .
- Mechanism of Action : The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity, which is critical for microbial survival .
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Synthesis and Characterization : A study synthesized various triazole derivatives and characterized them using spectroscopic techniques such as FTIR and NMR. The compounds were tested for their LOX inhibitory activity and showed promising results .
- In Silico Studies : Molecular docking studies indicated favorable binding interactions between the triazole scaffold and active sites of target enzymes, supporting the hypothesis that these compounds could serve as effective enzyme inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide?
- Methodology : The compound can be synthesized via cyclocondensation of thiocarbohydrazide with a suitable precursor, such as a sulfonamide derivative. For example, thiocarbohydrazide reacts with [(4-methylbenzenesulfonyl)amino]acetic acid under reflux conditions in ethanol, followed by purification via recrystallization from ethanol-dioxane mixtures .
- Key Steps : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via melting point analysis and spectroscopic techniques (e.g., IR, H NMR) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- Spectroscopy : Use H NMR to confirm proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, sulfonamide NH at δ 7.5–8.0 ppm). IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm, sulfonamide S=O at 1150–1350 cm) .
- Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol. Limited aqueous solubility necessitates solvent optimization for biological assays .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent decomposition of the mercapto (-SH) group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?
- Crystallographic Workflow :
Collect high-resolution XRD data using a Bruker D8 Venture diffractometer.
Solve the structure via direct methods with SHELXS and refine with SHELXL .
Analyze hydrogen-bonding interactions (e.g., N–H⋯S, C–H⋯π) using ORTEP-3 to visualize molecular packing .
- Example : In related triazole derivatives, intramolecular N–H⋯O hydrogen bonds stabilize the sulfonamide group, while intermolecular interactions form 2D networks .
Q. What computational approaches are suitable for predicting bioactivity or reaction mechanisms?
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Validate with experimental IC values from enzyme inhibition assays .
Q. How should researchers address contradictions in spectroscopic or biological data?
- Case Study : If NMR signals conflict with expected proton counts:
Re-examine solvent effects (e.g., DMSO-d may cause peak broadening).
Perform heteronuclear correlation experiments (HSQC, HMBC) to resolve overlapping signals .
- Biological Replicates : For inconsistent IC values, repeat assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer studies) and apply statistical tools (e.g., ANOVA with p < 0.05) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
